![molecular formula C15H12F6N2O2 B160661 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane CAS No. 83558-87-6](/img/structure/B160661.png)
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
Overview
Description
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, also referred to as 4,4′-(1,1,1,3,3,3-hexafluoro-2,2-propanediyl)bis(2-aminophenol), is an aromatic diamine . It is a white crystal .
Synthesis Analysis
A high-molecular-weight polyimide was successfully synthesized from 4, 4’- (hexafluoroisopropylidene) diphthalic anhydride and 2, 2’-bis (3-amino-4-hydroxyphenyl) hexafluoropropane with imidization at 80°C for 3 hours .Molecular Structure Analysis
The molecular formula of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane is C15H12F6N2O2 .Chemical Reactions Analysis
A soluble polyimide with high molecular weight was synthesized from 4, 4’- (hexafluoroisopropylidene) diphthalic anhydride (6FDA) and 2, 2’-bis (3-amino-4-hydroxyphenyl) hexafluoropropane (BAPAF) via a two-step polycondensation procedure involving the preparation of poly (amic acid) (PAA) followed by chemical imidization .Physical And Chemical Properties Analysis
The boiling point and density of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane are expected to be 411.3±45.0 °C and 1.545±0.06 g/cm3, respectively . It is slightly soluble in DMSO and methanol .Scientific Research Applications
Synthesis of Polybenzoxazole Copolymer Films
This compound is used in the synthesis of polyhydroxyamide copolymers (F-PHAs) by low-temperature solution polycondensation . These copolymers are then used to fabricate polybenzoxazole copolymer (F-PBO) films via an efficient solution-casting and thermal-treatment technique . The films have desirable properties such as flexibility, thermal stability, transparency, and water absorption values .
Fabrication of Thermally Stable Materials
The compound is used in the preparation of thermally stable materials. The thermal cyclization temperature of the F-PHA films decreases with increasing content of this compound . This makes it a valuable component in the fabrication of materials that require high thermal stability .
Production of Soluble Polymers
Polymers with higher content of this compound (≥75 mol%) are readily soluble in anhydrous DMAc and N-methyl-2-pyrrolidinone (NMP) without LiCl at room temperature . This property is useful in applications where the solubility of polymers is required .
Synthesis of Colorless and Transparent Polyimide Membranes
This compound is used in the synthesis of colorless and transparent polyimide (CPI) composite films . These films are then used to create porous membranes for microfiltration .
Use in Microfiltration
The CPI composite films, synthesized using this compound, are immersed in water to dissolve the water-soluble polymer, poly(vinyl alcohol) (PVA), creating micrometer-sized pores uniformly dispersed in the CPI films . These membranes have potential applications in microfiltration .
Synthesis of Heat Resisting Polymers
This compound is used in the synthesis of heat resisting polymers, especially in the manufacture of specialty polymeric electronic material-fluorinated polyimides .
Use in Photosensitive Polymers and Electrochromic Devices
This compound is used as a synthetic intermediate for polybenzoxazoles and polyimides in the application of membranes, photosensitive polymers, and electrochromic devices .
Safety and Hazards
Mechanism of Action
Target of Action
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, also known as 4,4’-(Perfluoropropane-2,2-diyl)bis(2-aminophenol), is an aromatic diamine . As a diamine compound, it primarily targets dicarboxylic anhydrides in chemical reactions .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic aromatic substitution . In this reaction, the compound, acting as a nucleophile, donates a pair of electrons to an electrophilic carbon in the dicarboxylic anhydride . This results in the formation of a new carbon-nitrogen bond and the release of a leaving group from the dicarboxylic anhydride .
Biochemical Pathways
The interaction of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane with dicarboxylic anhydrides leads to the formation of polyimide membranes . These membranes have ultrafine microporosity and show gas selectivity for hydrogen
Result of Action
The primary result of the action of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane is the formation of polyimide membranes . These membranes have potential applications in various fields, including the production of flame-retardant and high-temperature-resistant materials for wire and cable insulation, and film plastics .
Action Environment
The action, efficacy, and stability of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and extent of its reaction with dicarboxylic anhydrides . Additionally, the presence of other substances, such as solvents or catalysts, can also influence its reactivity .
properties
IUPAC Name |
2-amino-4-[2-(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2O2/c16-14(17,18)13(15(19,20)21,7-1-3-11(24)9(22)5-7)8-2-4-12(25)10(23)6-8/h1-6,24-25H,22-23H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTZGVRUOMBULC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)N)(C(F)(F)F)C(F)(F)F)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70888610 | |
Record name | 2,2-Bis(3-amino-4-hydroxyphenyl)-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70888610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane | |
CAS RN |
83558-87-6 | |
Record name | 2,2′-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83558-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis(2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083558876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Bis(3-amino-4-hydroxyphenyl)-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70888610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.